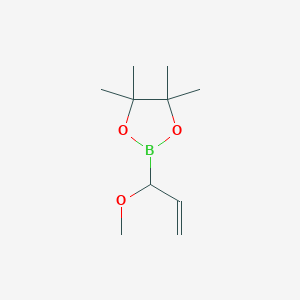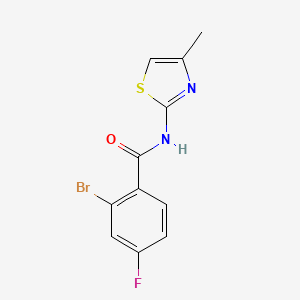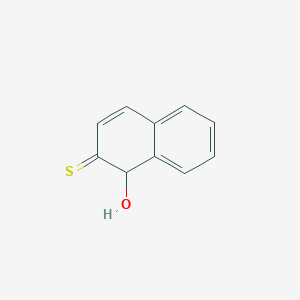
2(1H)-Naphthalenethione, 1-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Naphthalenethione, 1-hydroxy- is an organic compound that belongs to the class of naphthalenethiones It is characterized by the presence of a hydroxyl group and a thione group attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of naphthalene with sulfur to form naphthalenethione, which is then hydroxylated using appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of 2(1H)-Naphthalenethione, 1-hydroxy- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the desired chemical transformations.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Naphthalenethione, 1-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2(1H)-Naphthalenethione, 1-hydroxy- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Mécanisme D'action
The mechanism of action of 2(1H)-Naphthalenethione, 1-hydroxy- involves its interaction with molecular targets through its hydroxyl and thione groups. These functional groups can participate in various chemical reactions, such as redox reactions, which can modulate biological pathways and processes. The compound’s ability to donate or accept electrons makes it a potential candidate for applications in redox biology and chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hydroxy-2(1H)-pyridinethione: This compound shares a similar structure but with a pyridine ring instead of a naphthalene ring.
1-Hydroxy-2(1H)-pyridinone: Another similar compound with a pyridinone ring, known for its chelating properties.
Uniqueness
2(1H)-Naphthalenethione, 1-hydroxy- is unique due to its naphthalene ring structure, which imparts distinct chemical properties compared to its pyridine-based analogs. This uniqueness makes it valuable for specific applications where the naphthalene ring’s properties are advantageous.
Propriétés
Numéro CAS |
1824266-97-8 |
|---|---|
Formule moléculaire |
C10H8OS |
Poids moléculaire |
176.24 g/mol |
Nom IUPAC |
1-hydroxy-1H-naphthalene-2-thione |
InChI |
InChI=1S/C10H8OS/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,10-11H |
Clé InChI |
KRRJCAZCWGJSSV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(C(=S)C=CC2=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


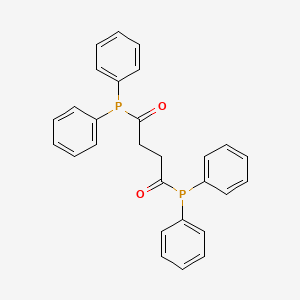
![2-{[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B14132856.png)
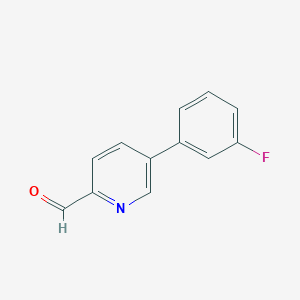
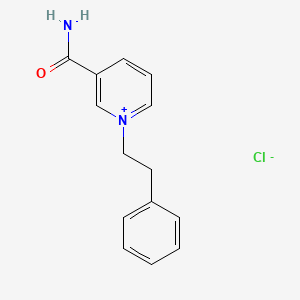

![[(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene](/img/structure/B14132889.png)
![(Z)-ethyl 2-(2-((3-(methylthio)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14132893.png)
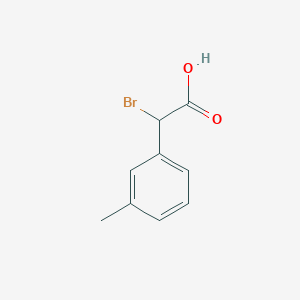
![1-(4-(Benzo[b]thiophen-3-yl)phenyl)ethan-1-one](/img/structure/B14132905.png)

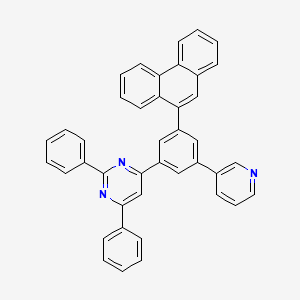
![2-Chloro-N-[5-[[2-[(2,4-difluorophenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14132908.png)
